4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Crystal Structure and Chemical Interactions
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide and its derivatives have been studied for their crystal structure and chemical interactions. A study showcased the synthesis and crystal structure of a related compound, which exhibited significant π–π interactions and a nearly linear intermolecular N–H···N hydrogen bond, suggesting its potential for detailed structural analysis in materials science (Balu & Gopalan, 2013).
Coordination Compounds and Chemical Nucleases
Copper(II) complexes with sulfonamides derived from this compound have been synthesized, showcasing the compound’s potential in forming coordination compounds and acting as chemical nucleases. The coordination compounds exhibited a highly distorted tetrahedron structure, with the sulfonamide ligands acting in a bidentate fashion (Macías et al., 2006).
Chemical Reactivity and Stability
Studies on the chemical reactivity and stability of derivatives of this compound are also prevalent. For instance, the reaction of alkyl splitting of a related benzenesulfonamide with alkali solution has been explored, highlighting the compound’s unique reactivity under certain conditions (Oludina et al., 2015).
Spectroscopic Analysis and Pharmaceutical Applications
The compound has also been the subject of spectroscopic analysis and pharmaceutical application studies. Research on a bioactive derivative through spectroscopic analysis, DFT studies, and surface enhanced Raman scattering (SERS) highlighted its potential pharmaceutical applications, emphasizing its interactions and reactivity properties (Mary et al., 2021).
Application in Asymmetric Catalysis
The compound's derivatives have been applied in asymmetric catalysis, exemplified by cinchonidinium salts containing sulfonamide functionalities. These salts demonstrated high enantioselective catalytic activity in asymmetric alkylation reactions (Itsuno et al., 2014).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, the precautions that should be taken when handling it, and the appropriate response to exposure.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it could undergo, or new applications for it in areas such as medicine or materials science.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
4-tert-butyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-19(2,3)15-4-6-16(7-5-15)26(24,25)23-17-10-13-21-18(22-17)14-8-11-20-12-9-14/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIUKLBYWSRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide |
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